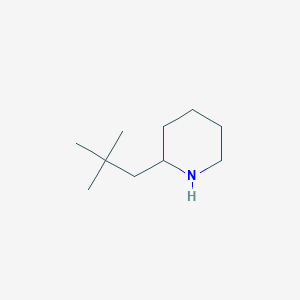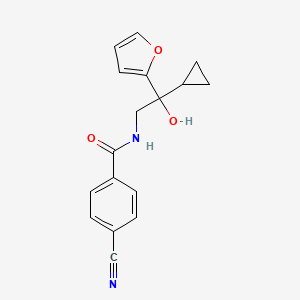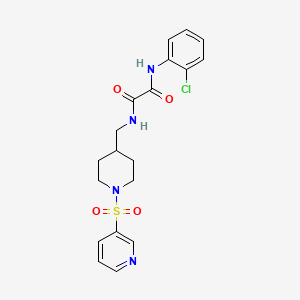
2-Neopentylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Neopentylpiperidine is a chemical compound that is part of a broader class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are known for their presence in various bioactive molecules and pharmaceuticals. The neopentyl group attached to the piperidine ring in this compound indicates a specific type of alkyl substitution, which can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical strategies. For instance, the synthesis of 2'-O-neopentyldeoxyuridine, a modified nucleoside, was achieved and incorporated into oligodeoxyribonucleotides for potential therapeutic applications . Another related compound, 2-(2,6-dioxopiperidine-3-yl)phthalimidine, was synthesized using thalidomide or its derivatives as precursors, employing methods such as carbonyl reduction and acyliminium ion reduction . These synthetic approaches highlight the versatility and adaptability of piperidine chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of N-neopentylpiperidines has been studied, revealing interesting stereochemical properties. For example, N-neopentylpiperidines exhibit an eclipsed conformation of the exocyclic N-CH2 bond, which has been compared to the gauche conformation of N-ethylpiperidines . Dynamic NMR spectroscopy and molecular mechanics calculations have been used to investigate the dynamic stereochemistry of these compounds, providing insights into their conformational preferences and the impact on their chemical behavior .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents on the nitrogen atom and the piperidine ring. The study of N-chloroacetyl-2,6-diarylpiperidin-4-ones, which are structurally related to this compound, demonstrated their potential as antimicrobial agents, indicating that functionalization of the piperidine core can lead to compounds with significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The introduction of the neopentyl group can affect the compound's solubility, melting point, and stability. For example, the modified nucleoside 2'-O-neopentyldeoxyuridine was able to form stable duplexes with complementary DNA and RNA, and its thermodynamic properties were consistent with its structural conformation . The neopentyl group was accommodated in the minor grooves of the DNA-DNA and RNA-DNA duplexes without disrupting the base pairs, which is indicative of the subtle yet significant impact of the neopentyl substitution on the nucleoside's properties .
Wissenschaftliche Forschungsanwendungen
Novel Toxic Alkaloid Research
2-Pentylpiperidine, a compound related to 2-Neopentylpiperidine, was identified as a novel volatile alkaloid in the toxic weed Conium maculatum L. This discovery led to further synthesis and study of its antinociceptive activity in mice, revealing both peripheral and central antinociceptive effects in specific dosage ranges (Radulović et al., 2012).
Dynamic Stereochemistry
The dynamic stereochemistry of N-neopentylpiperidines was investigated using NMR spectroscopy and molecular mechanics calculations. This study provided insights into the relative importance of ring inversion, exocyclic bond rotation, and nitrogen inversion in these compounds (Anderson et al., 1998).
Medicinal Chemistry
This compound derivatives have been explored in medicinal chemistry, particularly in the development of natural product-derived chemotherapeutic agents. This research highlighted the potential of these compounds in drug discovery for various diseases, including cancer (Lee, 2010).
Bioactive Diketopiperazines
Diketopiperazines, which include derivatives of this compound, were reviewed for their bioactive diversity and potential in drug discovery. This research covered various structure types and bioactivities, such as anti-tumor and neuroprotective effects (Wang et al., 2013).
Neoglycolipidation of Peptides
Neoglycolipidation of glucagon-like peptide 1 analogues, including this compound derivatives, was studied for enhancing the efficacy of peptide-based drugs. This approach balanced lipophilicity, directed soluble oligomer formation, and mediated albumin binding, demonstrating potent in vivo efficacy (van Witteloostuijn et al., 2017).
Neuromuscular Pharmacology
The effects of 4-methyl-2-aminopyridine, similar to this compound, were studied on neuromuscular transmission and muscle contractility, revealing its unique mechanism in facilitating neuromuscular transmission by inhibiting cholinesterase (Kiloh et al., 1981).
Zukünftige Richtungen
Piperidines, including 2-Neopentylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives act as agonists or antagonists at postjunctional nicotinic receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives, for example, act by modulating the activity of their target receptors
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely. Some factors that can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds include their chemical structure and the specific biological systems they interact with
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIHSGXAWYJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)


![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)